Cas no 80456-81-1 (o-desmethyl tramadol hcl)

o-desmethyl tramadol hcl structure
o-desmethyl tramadol hcl structure
Nome do Produto:o-desmethyl tramadol hcl
N.o CAS:80456-81-1
MF:C15H23NO2
MW:249.34862446785
CID:985668
PubChem ID:9838803

o-desmethyl tramadol hcl Propriedades químicas e físicas

Nomes e Identificadores

    • o-desmethyl tramadol hcl
    • (+/-)-2(e)-Dimethylaminomethyl-1(e)-(3-methoxyphenyl)-cyclohexan-1-ol
    • 3-[(1-RS,2-RS)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]-phenol
    • Cyclohexanol,1-(m-hydroxyphenyl)-2-(dimethylaminomethyl)
    • Desmethyltramadol,O
    • m-(2-(Dimethylaminomethyl)-1-hydroxycyclohexyl)phenol
    • O-demethly tramadol
    • O-Demethyltramadol
    • O-desmethyl-cis-tramadol
    • Phenol,m-(2-(dimethylaminomethyl)-1-hydroxycyclohexyl)
    • tramadol M1 metabolite
    • NCGC00165941-01
    • Desmetramadol, R,R-(+)-
    • 2WA8F50C3F
    • Q63395330
    • 9W28LW2ET5
    • 3-{(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl}phenol
    • BDBM50176263
    • DTXSID401044548
    • CHEMBL201556
    • (RR,SS)-3-(2-((DIMETHYLAMINO)METHYL)-1-HYDROXYCYCLOHEXYL)PHENOL
    • 80456-81-1 (free base)
    • rel-3-((1R,2R)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol
    • 144830-14-8
    • CHEBI:165221
    • NS00101143
    • (+)-O-Desmethyltramadol
    • DESMETRAMADOL [INN]
    • UNII-9W28LW2ET5
    • O-DESMETHYL TRAMADOL
    • TRAMADOL HYDROCHLORIDE IMPURITY D [EP IMPURITY]
    • DESMETRAMADOL [WHO-DD]
    • UWJUQVWARXYRCG-HIFRSBDPSA-N
    • Desmetramadol
    • Phenol, 3-((1R,2R)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)-
    • BDBM50176258
    • UNII-2WA8F50C3F
    • RAC-3-((1R,2R)-2-((DIMETHYLAMINO)METHYL)-1-HYDROXYCYCLOHEXYL)PHENOLC
    • AKOS030241093
    • SCHEMBL2517055
    • 3-((1R,2R)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol
    • O-Desmethyltramadol
    • CHEMBL1400
    • Mono-O-demethyltramadol
    • Desmetramadol, cis-(+)-
    • Phenol, 3-(2-((dimethylamino)methyl)-1-hydroxycyclohexyl)-, cis-(+/-)-
    • 3-[(1R,2R)-2-[(DIMETHYLAMINO)METHYL]-1-HYDROXYCYCLOHEXYL]PHENOL
    • PHENOL, 3-((1R,2R)-2-((DIMETHYLAMINO)METHYL)-1-HYDROXYCYCLOHEXYL)-, REL-
    • DTXSID901313651
    • 3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxy-cyclohexyl]phenol
    • Phenol, 3-(2-((dimethylamino)methyl)-1-hydroxycyclohexyl)-, (1R-cis)-
    • O-DSMT
    • 80456-81-1
    • (+)-O-Demethyltramadol
    • 3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;
    • (-)-O-Desmethyl Tramadol (1.0mg/ml in Acetonitrile)
    • Inchi: InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3
    • Chave InChI: UWJUQVWARXYRCG-UHFFFAOYSA-N
    • SMILES: CN(C)CC1CCCCC1(O)c1cccc(O)c1

Propriedades Computadas

  • Massa Exacta: 285.15000
  • Massa monoisotópica: 249.172878976g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 269
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.3
  • Superfície polar topológica: 43.7Ų

Propriedades Experimentais

  • PSA: 43.70000
  • LogP: 3.13360
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